molecular formula C11H17N3O B14612767 N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide CAS No. 58840-21-4

N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide

Cat. No.: B14612767
CAS No.: 58840-21-4
M. Wt: 207.27 g/mol
InChI Key: KTTMBHJJVGNQGZ-UHFFFAOYSA-N
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Description

N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide is a compound that features an imidazole ring, a butyl group, and a prop-2-enamide moiety Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with different alkyl groups.

Mechanism of Action

The mechanism of action of N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the prop-2-enamide moiety differentiates it from other imidazole-containing compounds, potentially leading to unique applications and effects .

Properties

CAS No.

58840-21-4

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-butyl-3-(1-methylimidazol-4-yl)prop-2-enamide

InChI

InChI=1S/C11H17N3O/c1-3-4-7-12-11(15)6-5-10-8-14(2)9-13-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,12,15)

InChI Key

KTTMBHJJVGNQGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C=CC1=CN(C=N1)C

Origin of Product

United States

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